![molecular formula C24H17N3O3 B2595969 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 537019-10-6](/img/structure/B2595969.png)
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related heterocyclic compounds have been extensively explored due to their significant pharmacological importance and roles in various biochemical processes. The literature review by Mazimba (2016) discusses the synthetic procedures for 6H-benzo[c]chromen-6-ones, which share a core structural similarity with the compound , highlighting the need for synthetic protocols due to the limited quantities produced by natural sources. These compounds serve as core structures of secondary metabolites and are crucial in pharmacology, necessitating efficient synthetic methods for their production (Mazimba, 2016).
Applications in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, demonstrate significant usefulness as synthetic intermediates due to their versatile applications in organic synthesis, catalysis, and medicinal chemistry. Li et al. (2019) highlighted the importance of these compounds in forming metal complexes, designing catalysts, and their applications in asymmetric synthesis and drug development, pointing out the biological relevance of some potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Potential Biological and Medicinal Applications
The exploration of heterocyclic compounds for their antitumor activity is a critical area of research. Iradyan et al. (2009) reviewed the antitumor activity of various imidazole derivatives, which are structurally related to the compound of interest. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for new antitumor drugs, underscoring the potential of these structures in the development of compounds with diverse biological properties (Iradyan et al., 2009).
Mechanism of Action
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .
properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-15-6-5-11-27-14-20(26-22(15)27)16-8-4-9-18(12-16)25-23(28)19-13-17-7-2-3-10-21(17)30-24(19)29/h2-14H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQGVUGLMDTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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